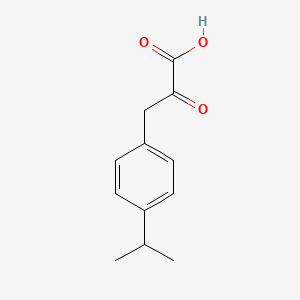

3-(4-Isopropylphenyl)-2-oxopropanoic acid

説明

3-(4-Isopropylphenyl)-2-oxopropanoic acid is a substituted phenylpyruvic acid derivative characterized by a 2-oxopropanoic acid backbone linked to a 4-isopropylphenyl group. This compound belongs to the class of benzenoids and phenylpyruvic acid derivatives, with structural features that influence its physicochemical properties and biological interactions. The isopropyl substituent at the para position of the phenyl ring confers steric bulk and hydrophobicity, distinguishing it from simpler phenylpyruvic acids like 3-(4-hydroxyphenyl)-2-oxopropanoic acid or 3-(3-hydroxyphenyl)-2-oxopropanoic acid .

特性

分子式 |

C12H14O3 |

|---|---|

分子量 |

206.24 g/mol |

IUPAC名 |

2-oxo-3-(4-propan-2-ylphenyl)propanoic acid |

InChI |

InChI=1S/C12H14O3/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15) |

InChIキー |

ARBYLMGHSUQHSN-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation of 4-isopropylacetophenone with oxalyl chloride, followed by hydrolysis. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Isopropylphenyl)-2-oxopropanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

化学反応の分析

Types of Reactions

3-(4-Isopropylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 3-(4-Isopropylphenyl)-2-oxopropanoic acid derivatives with additional carboxyl groups.

Reduction: Formation of 3-(4-Isopropylphenyl)-2-hydroxypropanoic acid.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

科学的研究の応用

3-(4-Isopropylphenyl)-2-oxopropanoic acid has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(4-Isopropylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto group can participate in hydrogen bonding and other interactions, influencing its binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of 3-(4-isopropylphenyl)-2-oxopropanoic acid is strongly influenced by its substituents. Key structural analogues include:

*Calculated based on formula C₁₂H₁₄O₃.

- Hydrophobicity: The isopropyl group in the target compound reduces water solubility compared to hydroxylated analogues (e.g., 3-(4-hydroxyphenyl)-2-oxopropanoic acid), which exhibit higher polarity and are more readily transported in biological systems .

- Biological Roles : Hydroxylated derivatives (e.g., 3,4-dihydroxyphenyl variant) are enriched in plant stems and linked to stress responses, whereas the isopropyl variant’s bulky structure may favor interactions with hydrophobic enzyme pockets .

- Synthetic Accessibility: Derivatives like 3-(4-(benzyloxy)phenyl)-2-oxopropanoic acid are synthesized via microwave-assisted condensation of aldehydes and pyruvate esters, suggesting analogous routes for the target compound .

Physicochemical and Pharmacokinetic Differences

- Acidity: The 2-oxopropanoic acid moiety confers acidity (pKa ~2.5–3.0), but electron-donating substituents (e.g., hydroxyl groups) can modulate this property. The isopropyl group’s inductive effect slightly reduces acidity compared to hydroxylated analogues .

- Metabolic Stability : Hydroxylated phenylpyruvic acids are prone to phase II conjugation (e.g., glucuronidation), whereas the isopropyl group may slow metabolism, extending half-life .

生物活性

3-(4-Isopropylphenyl)-2-oxopropanoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a propanoic acid backbone, a ketone functional group, and an isopropyl-substituted phenyl group. Understanding its biological activity is crucial for exploring its pharmacological applications.

- Molecular Formula : C13H16O3

- Molecular Weight : 218.24 g/mol

The compound's structure allows it to participate in various chemical reactions, making it a candidate for further biological investigation.

Preliminary studies suggest that 3-(4-Isopropylphenyl)-2-oxopropanoic acid may interact with specific biological receptors or enzymes. These interactions could influence pathways related to inflammation and pain response. The compound's dual functional groups (acidic and ketone) may enhance its reactivity and binding affinity to target proteins.

Biological Activity

Research indicates that 3-(4-Isopropylphenyl)-2-oxopropanoic acid exhibits various biological activities:

- Anti-inflammatory Effects : Initial findings suggest potential anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines.

- Analgesic Properties : The compound may also display analgesic effects, potentially making it useful in pain management therapies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(4-Isopropylphenyl)-2-oxopropanoic acid, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4-Chlorophenyl)-2-oxopropanoic acid | C13H12ClO3 | Contains a chlorine substituent affecting reactivity |

| 3-(4-Methylphenyl)-2-oxopropanoic acid | C14H18O3 | Methyl group enhances lipophilicity |

| 3-(4-Ethoxyphenyl)-2-oxopropanoic acid | C15H20O3 | Ethoxy group alters solubility and reactivity |

The presence of the isopropyl group in 3-(4-Isopropylphenyl)-2-oxopropanoic acid may enhance its lipophilicity and influence its interaction with biological membranes compared to the other compounds listed.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into potential applications:

- Anti-inflammatory Studies : In vitro assays demonstrated that related compounds can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6. Further research is needed to confirm if 3-(4-Isopropylphenyl)-2-oxopropanoic acid exhibits similar effects.

- Analgesic Activity : Animal models have shown that structurally similar compounds can reduce pain responses, suggesting that 3-(4-Isopropylphenyl)-2-oxopropanoic acid might also possess analgesic properties.

- Molecular Docking Studies : Computational studies using molecular docking techniques have predicted binding affinities of the compound to various receptors involved in pain and inflammation pathways, warranting further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。